tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate typically involves the following steps:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane. For instance, 1,4-dibromobutane can react with a diamine such as ethylenediamine under basic conditions to form the spirocyclic intermediate.
-
Introduction of the tert-Butyl Carbamate Group: : The spirocyclic intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step introduces the tert-butyl carbamate group, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the spirocyclic ring. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction reactions can target the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbamate group. Reagents like sodium hydride can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly those with spirocyclic structures.
Biology
Biological Activity: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating the activity of these targets. The carbamate group can also undergo hydrolysis, releasing active amines that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate
- tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness
- Spirocyclic Structure : The specific arrangement of the spirocyclic ring in tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate provides unique steric and electronic properties.
- Functional Groups : The presence of both the spirocyclic ring and the carbamate group allows for diverse chemical reactivity and biological activity.
Properties
CAS No. |
2731008-45-8 |
---|---|
Molecular Formula |
C14H27N3O2 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl N-[2-(5,8-diazaspiro[3.5]nonan-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)16-8-10-17-9-7-15-11-14(17)5-4-6-14/h15H,4-11H2,1-3H3,(H,16,18) |
InChI Key |
RAWNMGSBRKQZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCNCC12CCC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.